N-(2,5-dimethylphenyl)pentanamide
Description
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)pentanamide |
InChI |
InChI=1S/C13H19NO/c1-4-5-6-13(15)14-12-9-10(2)7-8-11(12)3/h7-9H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
SRESOPPPLROJRE-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C)C |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pentanoyl Chloride
Pentanoyl chloride is typically generated in situ by treating pentanoic acid with thionyl chloride (SOCl<sub>2</sub>). As demonstrated in patent WO2016170544A1, thionyl chloride efficiently converts carboxylic acids to acyl chlorides under mild conditions (25–30°C) with minimal byproducts. For example, a molar ratio of 1:1.2 (pentanoic acid:SOCl<sub>2</sub>) in dichloromethane (DCM) achieves near-quantitative conversion within 2–4 hours. Excess SOCl<sub>2</sub> is removed via distillation or vacuum evaporation to yield pure pentanoyl chloride.
Amidation of 2,5-Dimethylaniline
The acyl chloride is then reacted with 2,5-dimethylaniline in the presence of a base such as triethylamine (TEA) or pyridine to neutralize HCl. A representative procedure involves dissolving 2,5-dimethylaniline (1.0 equiv) in DCM, adding TEA (1.2 equiv), and dropwise introducing pentanoyl chloride (1.1 equiv) at 0°C. The reaction proceeds to completion within 3–6 hours at room temperature, yielding this compound with 75–85% isolated yield after aqueous workup.
Challenges and Optimizations
Side reactions, such as over-acylation or hydrolysis of the acyl chloride, are mitigated by strict moisture control and stoichiometric precision. Solvent selection also impacts efficiency: non-polar solvents like toluene reduce hydrolysis but may slow reaction kinetics. Scaling this method requires robust HCl scrubbing systems due to the corrosive nature of SOCl<sub>2</sub> and gaseous byproducts.
Coupling Agent-Mediated Synthesis
Modern peptide coupling agents offer an alternative to acyl chlorides, particularly for sensitive substrates. This method avoids hazardous chloride generation and operates under milder conditions.
Mechanism and Reagent Selection
Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activate pentanoic acid via the formation of reactive intermediates (e.g., O-acylisourea or HOBt esters). For instance, HATU facilitates amide bond formation in dimethylformamide (DMF) at room temperature, achieving yields of 80–90% within 12–24 hours.
Procedural Details
A typical protocol combines pentanoic acid (1.0 equiv), HATU (1.1 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in DMF. After 10 minutes of activation, 2,5-dimethylaniline (1.0 equiv) is added, and the mixture is stirred until completion. Purification via silica gel chromatography affords the desired amide with high purity (>95%). This method is favored for lab-scale synthesis due to its simplicity and compatibility with acid-sensitive functional groups.
Limitations
Despite its advantages, coupling agents are cost-prohibitive for industrial-scale production. Additionally, residual reagents complicate purification, necessitating column chromatography or recrystallization.
Continuous Flow Synthesis Approaches
Continuous flow systems, as described in patent CN108191611B, enhance safety and efficiency for diazotization and hydrolysis reactions. Adapting this technology to amide synthesis could revolutionize large-scale production of this compound.
Reactor Design and Parameters
In a hypothetical flow setup, pentanoyl chloride and 2,5-dimethylaniline solutions are pumped into a tubular reactor at controlled flow rates. The reactor’s high surface-area-to-volume ratio ensures rapid heat dissipation, enabling exothermic reactions at elevated temperatures (80–120°C) without thermal runaway. Residence times of 20–300 seconds are sufficient for complete conversion, as demonstrated in analogous syntheses of 2,5-dimethylphenol.
Advantages Over Batch Processes
Continuous flow mitigates risks associated with intermediate accumulation, a critical concern for unstable acyl chlorides. It also improves reproducibility and reduces waste generation. For example, the patent CN108191611B reports 82–84% yields for 2,5-dimethylphenol using flow chemistry, suggesting comparable efficiency for amide synthesis.
Triflic Anhydride (Tf<sub>2</sub>O) Activation
Triflic anhydride (Tf<sub>2</sub>O) activates carboxylic acids to form highly electrophilic intermediates, enabling amide formation under mild conditions. This method, highlighted in a 2017 study, bypasses the need for coupling agents or acyl chlorides.
Reaction Protocol
Pentanoic acid (1.0 equiv) is treated with Tf<sub>2</sub>O (1.2 equiv) in DCM at −20°C to generate a mixed triflate anhydride. Subsequent addition of 2,5-dimethylaniline (1.0 equiv) and warming to room temperature affords the amide in 85–90% yield. The reaction’s low temperature minimizes side reactions, making it ideal for thermally labile substrates.
Industrial Applicability
While Tf<sub>2</sub>O is expensive, its catalytic use in tandem with recyclable solvents could lower costs. The method’s compatibility with continuous flow systems further enhances its scalability.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Safety | Scalability |
|---|---|---|---|---|
| Acyl Chloride | 75–85 | 3–6 hours | Moderate¹ | High |
| Coupling Agents | 80–90 | 12–24 hours | High | Low |
| Continuous Flow | 82–88² | 20–300 seconds | High | Very High |
| Tf<sub>2</sub>O Activation | 85–90 | 1–2 hours | Moderate³ | Moderate |
¹Due to SOCl<sub>2</sub> handling.
²Estimated based on analogous reactions .
³Tf<sub>2</sub>O is corrosive but manageable in controlled environments.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,5-dimethylphenyl)pentanamide, and how can purity be ensured?
- Methodology : Acylation of 2,5-dimethylaniline with pentanoyl chloride in anhydrous dichloromethane or THF, using a base (e.g., triethylamine) to scavenge HCl. Purification via flash chromatography (n-pentane/ethyl acetate gradient) yields the product . Confirm purity using HPLC (≥95%) with a C18 column and UV detection at 254 nm, referencing standards from Pharmacopeial Forum guidelines . Structural validation requires H/C NMR, IR (amide I/II bands at ~1650/1550 cm), and high-resolution mass spectrometry .
Q. How can the compound’s stability under varying conditions (pH, temperature) be characterized?
- Methodology : Conduct accelerated stability studies:
- Thermal : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via TLC and HPLC.
- Hydrolytic : Expose to buffers (pH 1–13) at 37°C. Quench reactions at intervals and analyze for hydrolysis products (e.g., free amine or carboxylic acid derivatives) .
Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar amides?
- Methodology :
- NMR : Compare methyl group splitting patterns (2,5-dimethylphenyl substituents vs. other isomers).
- Mass Spectrometry : Identify molecular ion peaks (expected m/z: 233.3 for [M+H]) and fragmentation pathways (e.g., loss of pentanoyl group).
- X-ray Crystallography : Resolve ambiguities using SHELXL for small-molecule refinement .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., bacterial enzymes). Validate with experimental IC values from enzyme inhibition assays .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residues (e.g., hydrogen bonds with amide groups) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?
- Methodology :
- Standardized Bioassays : Replicate studies using CLSI guidelines for MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli. Control variables: inoculum size, growth medium, and compound solubility (use DMSO ≤1% v/v) .
- Metabolomic Profiling : Compare bacterial metabolite shifts via LC-MS to identify off-target effects or resistance mechanisms .
Q. How can the compound’s reactivity be leveraged to synthesize derivatives with enhanced properties?
- Methodology :
- Functionalization : Introduce substituents via:
- Nucleophilic Aromatic Substitution : React with Cl/Br electrophiles under Pd catalysis .
- Reductive Amination : Convert amide to secondary amine (e.g., LiAlH), then alkylate .
- Biological Screening : Test derivatives in cytotoxicity assays (e.g., MTT on HEK293 cells) to prioritize lead compounds .
Q. What crystallographic challenges arise in resolving the compound’s solid-state structure, and how are they addressed?
- Methodology :
- Crystal Growth : Use vapor diffusion (methanol/water) to obtain single crystals. Overcome disorder in methyl groups via SHELXL refinement with ISOR and DELU constraints .
- Twinned Data : Apply the TwinRotMat option in SHELXL for intensity integration and HKLF5 format processing .
Methodological Notes
- Synthetic Optimization : Copper-catalyzed borylamidation () may offer a route to γ-boryl derivatives for cross-coupling applications.
- Data Reproducibility : Adhere to OECD guidelines for chemical safety and analytical validation when publishing results .
- Contradiction Analysis : Cross-reference spectral data with PubChem entries (e.g., CAS 335205-01-1 for analogous amides) to validate structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
